molecular formula C12H15NO2 B13112519 Methyl4-(amino(cyclopropyl)methyl)benzoate

Methyl4-(amino(cyclopropyl)methyl)benzoate

Cat. No.: B13112519
M. Wt: 205.25 g/mol
InChI Key: XYRHXEYPJZRFMU-UHFFFAOYSA-N
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Description

Methyl 4-(amino(cyclopropyl)methyl)benzoate is a benzoate ester derivative featuring a cyclopropane ring fused to an amino-methyl substituent at the para position of the aromatic ring. Cyclopropane-containing compounds are of interest due to their unique conformational strain, which can enhance binding affinity in biological systems or influence synthetic pathways .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[amino(cyclopropyl)methyl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11H,2-3,13H2,1H3

InChI Key

XYRHXEYPJZRFMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate typically involves the esterification of 4-(amino(cyclopropyl)methyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of Methyl 4-(amino(cyclopropyl)methyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(amino(cyclopropyl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(amino(cyclopropyl)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents
Methyl 4-(amino(cyclopropyl)methyl)benzoate Not Provided Inferred ~207.25 Cyclopropylamino-methyl
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Aminoethyl (S-configuration)
Prep. 16: Methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate C₂₄H₂₇N₂O₄ 423.50 Cyclopropylamino-phenoxyethyl-piperidine
Methyl p-(3-N,N-Dimethylaminopropyl)benzoate C₁₃H₁₉NO₂ 221.30 N,N-Dimethylaminopropyl
Methyl 4-(3-oxopropyl)benzoate C₁₁H₁₂O₃ 192.21 3-Oxopropyl

Key Observations :

  • The cyclopropyl group in the target compound and Prep.
  • Functional groups like ketones () or phenoxyethyl-piperidine () drastically alter physicochemical properties, such as logP or solubility.

Key Observations :

  • Palladium-catalyzed couplings () achieve moderate-to-high yields but require specialized catalysts (e.g., tris(dibenzylideneacetone)-dipalladium).
  • Direct alkylation () yields are lower, possibly due to side reactions from longer alkyl chains.
  • The high yield in suggests efficient amination under controlled conditions.

Key Observations :

  • Amino groups () improve water solubility, while phenoxyethyl () or oxo groups () increase lipophilicity.
  • Prep. 16’s molecular ion (m/z 423) confirms its stability under mass spectrometry conditions .

Functional Group Impact on Reactivity and Stability

  • Cyclopropyl vs. Linear Alkyl : Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions but enhances rigidity for target binding .
  • Amino vs. Ketone Groups: Amino groups (pKa ~9–10) can protonate under physiological conditions, affecting bioavailability, while ketones () may undergo nucleophilic additions .
  • Methoxy vs. Hydroxy Substituents : Methoxy groups (e.g., ) are electron-donating and hydrolytically stable, unlike hydroxy groups, which may form hydrogen bonds .

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